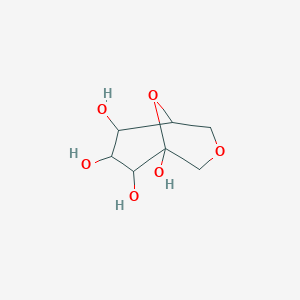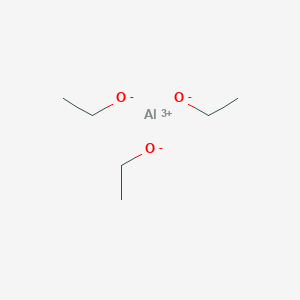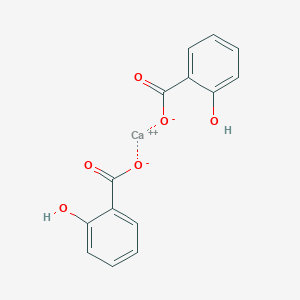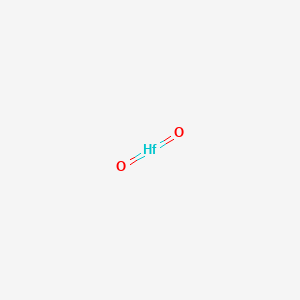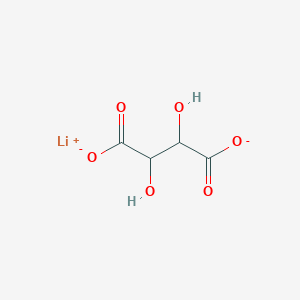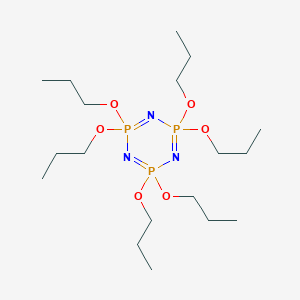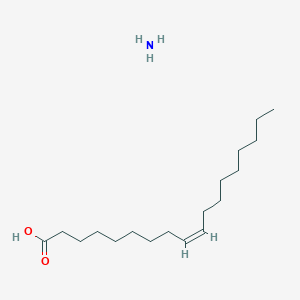
Ammonium oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium oleate is a yellow-brown paste with a weak odor of ammonia . It is generally soluble in water and gives a basic solution .
Molecular Structure Analysis
The molecular formula of this compound is C18H37NO2 . It is a compound with a molecular weight of 299.5 .
Chemical Reactions Analysis
This compound, like other acidic salts, is generally soluble in water. The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0. They react as acids to neutralize bases .
Physical And Chemical Properties Analysis
This compound is a yellow-brown paste with a weak odor of ammonia . It is soluble in water and gives a basic solution . It sinks and mixes with water . The specific gravity is greater than 1 at 68°F .
Scientific Research Applications
Catalysis : Ammonium halide and polyoxometalate catalyst systems, including ammonium oleate, are used for carbon dioxide insertion into epoxides derived from plant oils, showing synergistic rate acceleration and increased selectivity (Langanke, Greiner, & Leitner, 2013).
Lubrication : As a neat lubricant or additive, triprotic ammonium carboxylate ionic liquid crystal (such as (2-hydroxyethyl)this compound) significantly reduces friction and wear in copper-copper contacts (Avilés et al., 2022).
Pharmaceuticals : In pharmaceutical applications, linoleic and oleic acids, including this compound, are used to create nanovesicles for topical drug delivery, improving the permeation and antioxidant activity of active substances (Cristiano et al., 2021).
Nanotechnology : this compound assists in dispersing multiwalled boron nitride nanotubes in water, preserving their intrinsic optical properties due to non-covalent functionalization of nanotube surfaces (Yu, Chen, & Cheng, 2009).
Environmental Applications : It's also used in environmental contexts, such as in adsorption processes for removing pollutants like oleate anions from wastewaters using modified lignocellulosic materials (Zghida, Baouab, & Gauthier, 2002).
Energy and Fuel : this compound plays a role in the development of foaming agents for natural gas production, demonstrating resistance to various environmental factors (Gao et al., 2021).
Material Science : It's involved in the preparation of oil-soluble bimetallic dispersed catalysts for hydrocracking reactions in heavy oil processing (Jeon et al., 2011).
Biotechnology : this compound has been explored in bioprocess monitoring, such as in the antibiotic fermentation process, using spectroscopic techniques (Roychoudhury, Harvey, & McNeil, 2006).
Chemical Synthesis : Its applications extend to the synthesis of compounds like n-butyl oleate using heterogenous catalysts (Zhou, He, & Zhang, 2020).
Safety and Hazards
Future Directions
One of the most important areas of green chemistry is the application of environmentally friendly solvents in catalysis and synthesis . Room temperature ionic liquids (RTILs) are promising green solvent alternatives to the volatile organic solvents due to their ease of reuse, non-volatility, thermal stability, and ability to dissolve a variety of organic and organometallic compounds . This could potentially open up new avenues for the use of compounds like Ammonium oleate in green chemistry applications.
Mechanism of Action
Target of Action
Ammonium oleate, a type of soap salt, primarily targets dirt, stains, and oils on various surfaces . It is used as a cleaning agent due to its ability to dissolve fats (including grease), oils, and protein-based substances .
Mode of Action
This property enables it to effectively remove dirt and oils from surfaces. It is also used as a foaming agent in the production of porous ceramics .
Biochemical Pathways
These neutralizations generate heat, but less or far less than is generated by neutralization of inorganic acids, inorganic oxoacids, and carboxylic acid .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in biological systems
Result of Action
The primary result of this compound’s action is the removal of dirt, stains, and oils from surfaces . In the context of its use as a foaming agent, it contributes to the formation of porous structures in ceramics .
Action Environment
This compound’s action can be influenced by environmental factors such as pH and temperature. As an acidic salt, it is generally soluble in water and gives a basic solution Its effectiveness as a cleaning agent may be affected by the hardness of the water, as hard water can reduce the solubility and cleaning power of soap salts
Biochemical Analysis
Biochemical Properties
Ammonium oleate, like other carboxylates, can interact with various biomolecules. The oleate component of the compound, for instance, has been shown to have significant biological properties. It is the dominant storage adipose fatty acid in human populations, irrespective of diet and country of origin
Cellular Effects
Oleic acid, a component of this compound, has been shown to have protective effects against cardiovascular insulin resistance and inflammation . It also appears to influence cell function by preventing the activation of certain inflammatory pathways
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. Oleic acid, a component of this compound, has been shown to interact with various biomolecules. For instance, it has been suggested to prevent the activation of certain inflammatory pathways
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. The stability of oleic acid emulsions, a component of this compound, has been studied. These emulsions have been shown to be stable under various conditions
Metabolic Pathways
Oleic acid, a component of this compound, is a key player in human adipose tissue composition
Transport and Distribution
Ammonium transporters, which could potentially interact with this compound, have been studied in various organisms
Subcellular Localization
Ammonium transporters, which could potentially interact with this compound, have been shown to localize in specific cellular compartments
Properties
| { "Design of the Synthesis Pathway": "Ammonium oleate can be synthesized by the reaction between oleic acid and ammonium hydroxide.", "Starting Materials": ["Oleic acid", "Ammonium hydroxide"], "Reaction": [ "Mix oleic acid and ammonium hydroxide in a 1:1 molar ratio.", "Heat the mixture to 60-70°C and stir for 1-2 hours until a clear solution is obtained.", "Cool the solution to room temperature and allow it to stand for 24-48 hours to allow the formation of ammonium oleate.", "Filter the precipitated ammonium oleate and wash it with cold water to remove any impurities.", "Dry the product by placing it in a vacuum oven at 50-60°C until a constant weight is obtained." ] } | |
| 544-60-5 | |
Molecular Formula |
C18H34O2.H3N C18H37NO2 |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
azanium;octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);1H3 |
InChI Key |
WFXRJNDIBXZNJK-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[NH4+] |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].[NH4+] |
density |
greater than 1 at 68 °F (liquid or solid) (USCG, 1999) |
| 544-60-5 | |
physical_description |
Ammonium oleate is a yellow-brown paste with a weak odor of ammonia. Sinks and mixes with water. (USCG, 1999) Liquid Yellow to brownish solid with an odor of ammonia; [Hawley] Softens at 10 to 13 deg C; melts at 21 to 22 deg C; [Merck Index] |
Pictograms |
Irritant |
synonyms |
(Z)-9-Octadecenoic acid. ammonium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


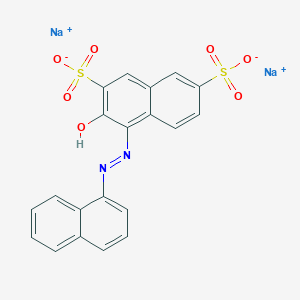
![[4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium](/img/structure/B213181.png)

